molecular formula C13H22N2OS B2428170 N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide CAS No. 1445136-35-5

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide

Cat. No. B2428170
CAS RN: 1445136-35-5
M. Wt: 254.39
InChI Key: BZZQSTRTGJQOKC-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of molecules known as thiol-containing amides, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as DNA topoisomerase II and histone deacetylase. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide in lab experiments is its potent anti-proliferative effects on various cancer cell lines. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide. One area of focus could be to further elucidate its mechanism of action, which would help to optimize its therapeutic potential. Another direction could be to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies could be conducted to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide involves the reaction of 2-[(3-methylbutan-2-yl)sulfanyl]acetic acid with 1-cyano-1-cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, leading to the formation of the desired product.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound has potent anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-methylbutan-2-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-9(2)10(3)17-7-12(16)15-13(4,8-14)11-5-6-11/h9-11H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZQSTRTGJQOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)SCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide

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